4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine is a compound that belongs to a class of heterocyclic organic compounds. It features a pyrimidine ring substituted with a thiazole and phenyl group, which contributes to its potential biological activity. This compound is primarily studied for its role in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.
This compound is synthesized through various chemical reactions involving thiazole and pyrimidine derivatives. It falls under the category of thiazolylpyrimidines and is recognized for its pharmacological properties, particularly in cancer research where it serves as a lead compound for developing CDK inhibitors .
The synthesis of 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine typically involves several key steps:
These methods emphasize the importance of optimizing reaction conditions to achieve high yields and purity of the desired compound.
The molecular formula of 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine is . The structure consists of:
The compound features specific bond angles and lengths characteristic of heterocyclic compounds, contributing to its stability and reactivity .
The reactivity of 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine can be analyzed through its interactions with various biological targets:
The mechanism by which 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine exerts its biological effects primarily involves:
The physical properties of 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine include:
Chemical properties relevant to its function include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm purity and structural integrity during synthesis .
4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine has significant applications in medicinal chemistry:
This compound exemplifies how modifications in molecular structure can lead to significant changes in biological activity, guiding future research directions in drug discovery.
Thiazole-pyrimidine hybrids represent a privileged scaffold in contemporary medicinal chemistry, characterized by their versatile pharmacological profiles and capacity for targeted molecular interactions. These bicyclic frameworks merge the metabolic stability and π-electron density of the thiazole ring with the hydrogen-bonding capabilities and planar geometry of the pyrimidine system. The specific compound 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine exemplifies this hybrid architecture, serving as a core template for kinase inhibitor development. Its structural features enable selective binding to ATP pockets in dysregulated kinases while allowing strategic substitutions to modulate potency, selectivity, and pharmacokinetic properties. The resurgence of interest in such hybrids stems from their demonstrated efficacy against oncology targets, particularly transcription-regulating kinases that control cancer cell survival pathways [2] [9].
This compound belongs to the 5-(pyrimidin-4-yl)thiazole chemotype, featuring:
Table 1: Structural and Physicochemical Profile
Property | Value/Descriptor | Significance |
---|---|---|
IUPAC Name | 4-(4-methyl-2-phenylthiazol-5-yl)pyrimidin-2-amine | Formal chemical designation |
CAS Registry | 499795-77-6 | Unique compound identifier |
Molecular Formula | C₁₄H₁₂N₄S | Elemental composition (MW: 268.34 g/mol) |
Hydrogen Bond Donors | 2 (pyrimidin-2-amine) | Key interactions with kinase hinge regions |
Hydrogen Bond Acceptors | 4 (N: thiazole, pyrimidine; S: thiazole) | Solubility and target binding capacity |
Rotatable Bonds | 3 (thiazole-pyrimidine, phenyl-thiazole) | Conformational adaptability |
Aromatic Rings | 3 (phenyl, thiazole, pyrimidine) | π-Stacking with kinase hydrophobic residues |
SMILES | CC₁=C(SC(=N₁)C₂=CC=CC=C₂)C₃=NC(=NC=C₃)N | Topological representation |
The therapeutic exploration of thiazole-pyrimidine hybrids evolved through three key phases:
Thiazole-pyrimidine hybrids exert anticancer effects primarily through transcriptional CDK inhibition, disrupting oncogenic protein synthesis:
CDK9-Selective Inhibition: The lead compound 12u (structural analog) inhibits CDK9/cyclin T1 (IC₅₀ = 7 nM) with 80-fold selectivity over CDK2. It blocks RNA polymerase II phosphorylation (Ser2), depleting short-lived antiapoptotic proteins like Mcl-1 and XIAP. In primary chronic lymphocytic leukemia (CLL) cells, apoptosis occurs at 30 nM with 31–107-fold selectivity versus normal lymphocytes [5] [10].
Structural Basis for Kinase Selectivity:
Table 2: Impact of Thiazole C4 Substituents on Kinase Selectivity
Substituent | CDK9 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Selectivity Ratio (CDK2/CDK9) | Biological Consequence |
---|---|---|---|---|
H | 45 | 120 | 2.7 | Limited therapeutic window |
CH₃ | 7 | 580 | 82.9 | Selective Mcl-1 downregulation |
C₃H₅ (cyclopropyl) | 11 | 890 | 80.9 | Reduced cardiotoxicity in vivo |
Dual Kinase Targeting: Analog 18 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) inhibits aurora kinases A/B (Kᵢ = 8.0/9.2 nM), inducing mitotic arrest via phospho-histone H3 suppression. Synergy occurs with paclitaxel (combination index = 0.3) by preventing polyploidization [8] [9].
Beyond Oncology: These scaffolds show promise as:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: